

A Comprehensive Technical Guide to Substituted Diphenylamine Compounds: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *2,4-Dinitro-N-(4-nitrophenyl)aniline*

CAS No.: 970-76-3

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted diphenylamine (DPA) and its derivatives represent a versatile class of aromatic amines with a rich history and a continually expanding scope of applications. From their foundational role as antioxidants in industrial materials to their emergence as privileged scaffolds in medicinal chemistry, these compounds offer a unique combination of chemical stability and tunable electronic properties. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of substituted diphenylamine compounds. We will delve into the core synthetic methodologies, explore the nuances of their characterization, and provide a detailed examination of their mechanisms of action across various fields. This guide is intended to serve as a valuable resource for researchers and professionals engaged in materials science, drug discovery, and organic synthesis, offering both foundational knowledge and insights into the latest advancements in the field.

Introduction to Substituted Diphenylamines

Diphenylamine, with its basic structure of two phenyl rings bridged by a secondary amine, serves as the parent compound for a vast array of derivatives. The hydrogen atom on the secondary amine is readily donatable, a property that underpins its primary function as a radical scavenger and antioxidant.[1][2] The versatility of this scaffold lies in the ability to introduce a wide range of substituents onto one or both phenyl rings, allowing for the fine-tuning of its steric and electronic properties. This has led to the development of a multitude of substituted DPAs with tailored functionalities for specific applications.

Historically, DPAs have been workhorse antioxidants in the rubber, lubricant, and polymer industries, preventing oxidative degradation and extending the lifespan of these materials.[3] However, the unique structural and electronic features of the diphenylamine core have also captured the attention of medicinal chemists. The ability of the two phenyl rings to adopt various conformations allows them to interact with a diverse range of biological targets. Consequently, substituted DPAs have emerged as promising candidates in the development of anti-inflammatory, anticancer, antimicrobial, and other therapeutic agents.[4][5][6]

This guide will provide a holistic view of substituted diphenylamine compounds, from the fundamental principles of their synthesis to their complex roles in biological systems.

Synthesis of Substituted Diphenylamines: Key Methodologies

The synthesis of substituted diphenylamines can be achieved through several established methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Ullmann Condensation

The Ullmann condensation is a classic and widely used method for the formation of C-N bonds, making it a cornerstone in the synthesis of diarylamines.[7] The reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine.[8]

Reaction Principle: The Ullmann condensation proceeds via a copper-catalyzed nucleophilic aromatic substitution. The reaction involves the formation of a C-N bond between an aryl halide and an amine in the presence of a copper catalyst and a base.[7]

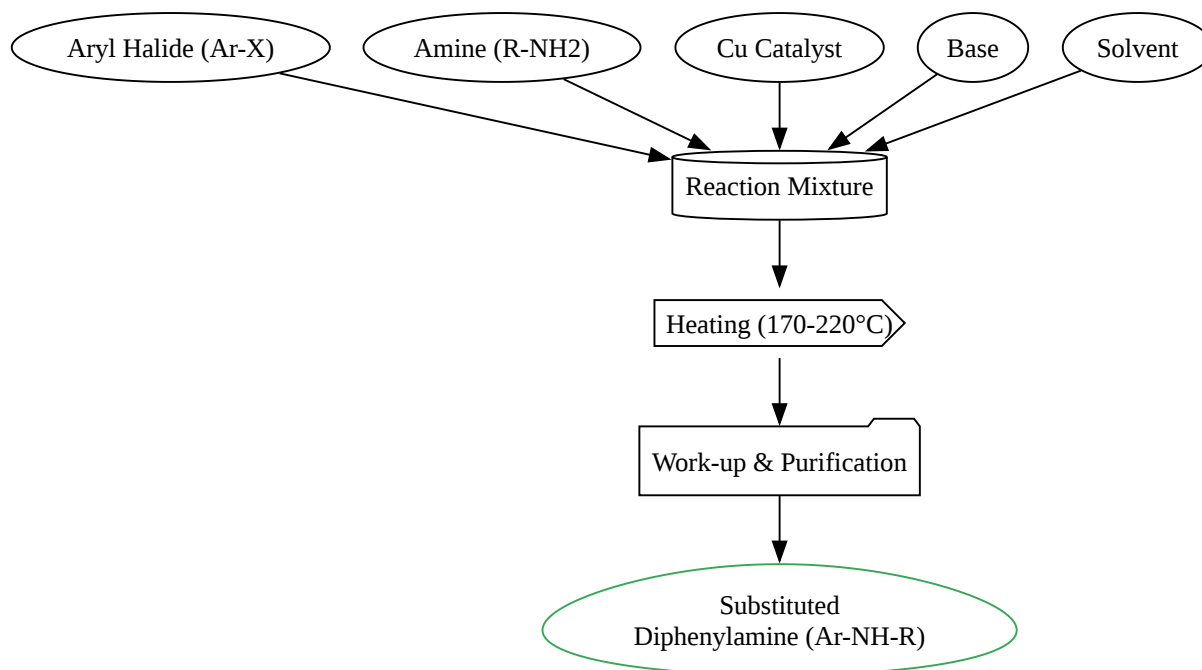
Experimental Protocol: Synthesis of an Unsymmetrical Diphenylamine via Ullmann Condensation[9]

- Reactants and Reagents:
 - Formanilide or substituted formanilide (1 equivalent)
 - Aryl bromide or iodide (1 equivalent)
 - Potassium carbonate (K_2CO_3) (2 equivalents)
 - Copper(I) iodide (CuI) or other copper catalyst (0.1 equivalents)
 - High-boiling point solvent (e.g., nitrobenzene or N-methylpyrrolidone)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the formanilide, aryl halide, potassium carbonate, and copper catalyst.
 - Add the solvent to the flask.
 - Heat the reaction mixture to 170-220 °C with vigorous stirring.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
 - Wash the organic layer with water and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Troubleshooting:

Issue	Possible Cause	Solution
Low or no conversion	Inactive catalyst, insufficient temperature, or inappropriate base/solvent.	Use freshly prepared or commercially available active copper catalyst. Incrementally increase the reaction temperature. Screen different bases and solvents.
Formation of byproducts	Side reactions at high temperatures or presence of oxygen.	Lower the reaction temperature and extend the reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification	Co-elution of starting material and product.	Optimize the eluent system for column chromatography.



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Buchwald-Hartwig Amination

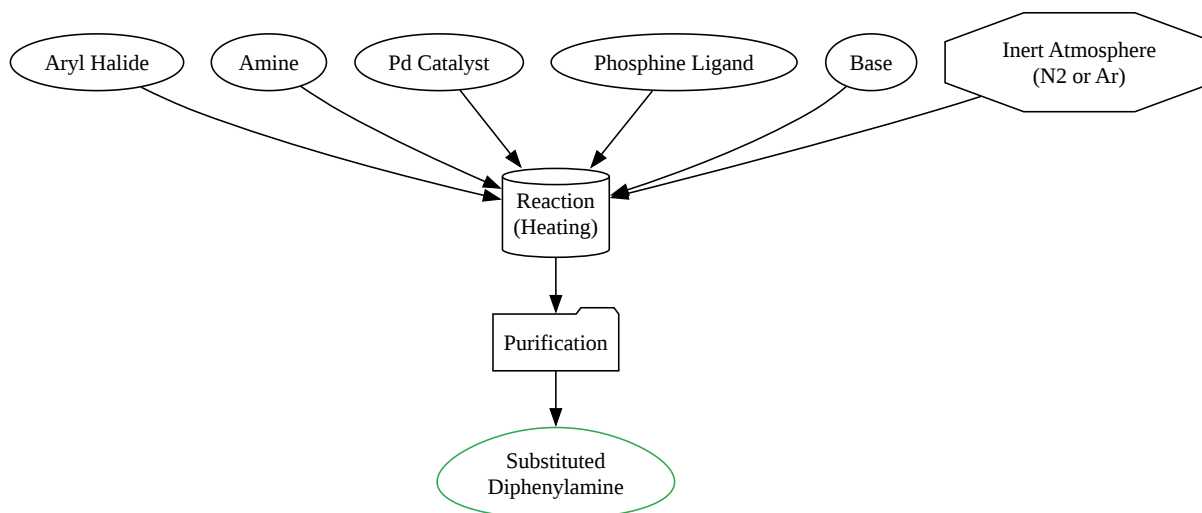
The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[10] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[5]

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10]

Experimental Protocol: Synthesis of a Substituted Diphenylamine via Buchwald-Hartwig Amination[11]

- Reactants and Reagents:

- Aryl halide (e.g., aryl bromide or chloride) (1 equivalent)
- Amine (1.2 equivalents)
- Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
- Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
- Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.5-2.5 equivalents)
- Anhydrous solvent (e.g., toluene or dioxane)
- Procedure:
 - In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
 - Add the aryl halide and the amine to the flask.
 - Add the anhydrous solvent via syringe.
 - Seal the Schlenk flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction mixture to room temperature.
 - Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.



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Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a useful method for introducing alkyl substituents onto the aromatic rings of diphenylamine. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile from an alkyl halide.

Reaction Principle: The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. A Lewis acid activates an alkyl halide to form a carbocation, which is then attacked by the electron-rich aromatic ring of diphenylamine.

Experimental Protocol: Friedel-Crafts Alkylation of Diphenylamine

- Reactants and Reagents:
 - Diphenylamine (1 equivalent)
 - Alkyl halide (e.g., t-butyl chloride) (1.1 equivalents)

- Lewis acid catalyst (e.g., AlCl_3) (1.1 equivalents)
- Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve diphenylamine in the anhydrous solvent.
 - Cool the solution in an ice bath.
 - Slowly add the Lewis acid catalyst to the solution with stirring.
 - Add the alkyl halide dropwise from the dropping funnel.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
 - Monitor the reaction progress by TLC.
 - Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-water.
 - Separate the organic layer and extract the aqueous layer with the solvent.
 - Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization.

Characterization of Substituted Diphenylamines

The structural elucidation and purity assessment of synthesized diphenylamine derivatives are crucial steps in their development. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analysis

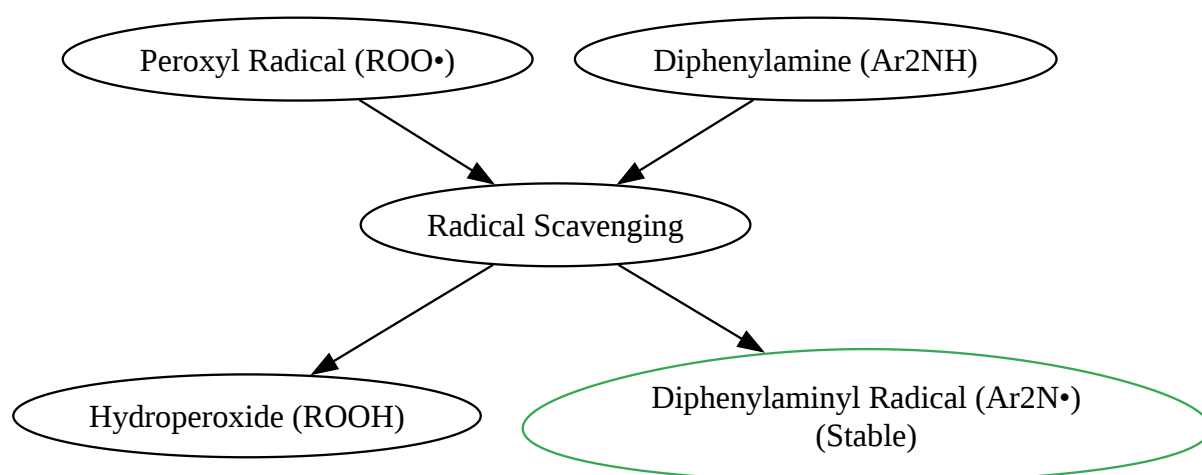
Technique	Information Provided	Typical Observations for Diphenylamines
¹ H NMR Spectroscopy	Provides information about the chemical environment of protons.	Aromatic protons typically appear in the range of 6.5-8.0 ppm. The N-H proton signal is often broad and can appear over a wide range (5.0-9.0 ppm), depending on the solvent and concentration.
¹³ C NMR Spectroscopy	Reveals the chemical environment of carbon atoms.	Aromatic carbons typically resonate between 110-150 ppm.
Infrared (IR) Spectroscopy	Identifies functional groups present in the molecule.	A characteristic N-H stretching vibration is observed in the range of 3300-3500 cm ⁻¹ for secondary amines.[12] Strong bands between 1500-1610 cm ⁻¹ are attributed to aromatic C=C stretching.[2]
Mass Spectrometry (MS)	Determines the molecular weight and fragmentation pattern.	The molecular ion peak (M ⁺) is usually observed. Fragmentation often involves cleavage of the C-N bonds or loss of substituents from the aromatic rings.[13]

Table 1: Summary of Spectroscopic Characterization Techniques for Substituted Diphenylamines.

Applications of Substituted Diphenylamines Antioxidants

The primary and most widespread application of substituted diphenylamines is as antioxidants. They are particularly effective in inhibiting the oxidation of organic materials, such as lubricants, polymers, and rubber.[3]

Mechanism of Action: Diphenylamines function as radical scavengers. The hydrogen atom on the secondary amine is readily donated to a peroxy radical ($\text{ROO}\cdot$), terminating the radical chain reaction of oxidation. This process forms a stable diphenylaminyl radical that does not propagate the chain reaction.[2]



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Structure-Activity Relationship (SAR) for Antioxidant Activity: Quantitative Structure-Activity Relationship (QSAR) studies have shown that the antioxidant activity of diphenylamine derivatives is influenced by both electronic and steric factors.[14][15]

- **Electronic Effects:** Electron-donating groups (e.g., alkyl, alkoxy) on the phenyl rings increase the electron density on the nitrogen atom, facilitating the donation of the hydrogen atom and enhancing antioxidant activity.
- **Steric Effects:** Bulky substituents near the amine group can sterically hinder the approach of peroxy radicals, but can also stabilize the resulting diphenylaminyl radical, thus improving antioxidant performance.

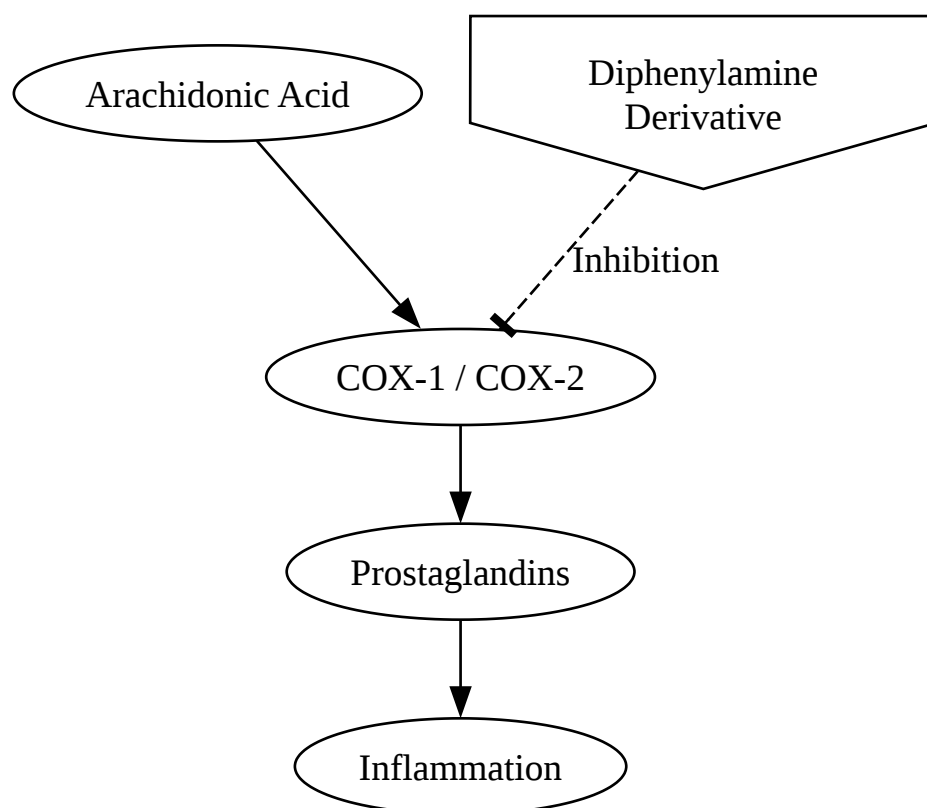
- Bond Dissociation Enthalpy (BDE): A lower N-H bond dissociation enthalpy correlates with higher antioxidant activity, as it indicates easier hydrogen atom donation.[15]

Medicinal Chemistry

The diphenylamine scaffold has proven to be a valuable template for the design of new therapeutic agents.

Several non-steroidal anti-inflammatory drugs (NSAIDs) are based on the diphenylamine structure, with diclofenac being a prominent example.

Mechanism of Action: Many diphenylamine-based anti-inflammatory agents act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation.[6] Some derivatives have also been shown to modulate other targets, such as Kv7.2/3 K⁺ channels.[6]



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Substituted diphenylamines have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

Mechanisms of Action:

- **Kinase Inhibition:** Several diphenylamine derivatives have been developed as inhibitors of protein kinases that are often dysregulated in cancer. Examples include inhibitors of Fibroblast Growth Factor Receptor 2 (FGF-R2)[1], ABL tyrosine kinase[16], and S-phase kinase-associated protein 2 (Skp2).[17][18]
- **Induction of Apoptosis:** Some diphenylamine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.

Structure-Activity Relationship (SAR) for Anticancer Activity: The SAR for anticancer activity is highly dependent on the specific kinase or target being inhibited. Generally, the substituents on the phenyl rings play a crucial role in determining the binding affinity and selectivity of the compound for its target.

Diphenylamine derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[19][20]

Mechanism of Action: The exact mechanism of antimicrobial action is not fully elucidated for all derivatives, but it is believed to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The presence of the diphenylamino moiety is considered important for this activity.[19]

Structure-Activity Relationship (SAR) for Antimicrobial Activity: Studies have shown that the antimicrobial activity can be influenced by the nature and position of substituents on the phenyl rings. For example, compounds with electron-releasing groups have shown significant antibacterial activity.[19]

Environmental Fate and Toxicology

The widespread use of substituted diphenylamines necessitates an understanding of their environmental fate and potential toxicity.

Environmental Fate:

- Persistence: Many substituted diphenylamines are persistent in the environment due to their low water solubility and resistance to biodegradation.[3][21]
- Bioaccumulation: Due to their hydrophobic nature, some diphenylamine derivatives have the potential to bioaccumulate in aquatic organisms.[22]
- Biodegradation: Studies on the biodegradation of diphenylamines are limited, but some transformation in water-soluble fractions is expected, albeit at a slow rate.[3][23]

Toxicology:

- Aquatic Toxicity: Substituted diphenylamines can be toxic to aquatic organisms, with daphnia species often being the most sensitive.[24][25]
- Human Health: Some diphenylamine derivatives have been associated with adverse health effects, including liver and blood toxicities in animal studies.[21][22] Certain derivatives are also under investigation for reproductive and developmental toxicity.[24]

Ecotoxicity Data Summary:

Compound	Organism	Endpoint	Value	Reference
Diphenylamine (DPA)	Fathead minnow (Pimephales promelas)	21-d LC50 (overlying water)	1920 µg/L	[25]
N-phenyl-1-naphthylamine (PNA)	Fathead minnow (Pimephales promelas)	21-d LC50 (overlying water)	74 µg/L	[25]
N-(1,3-dimethylbutyl)-N'-phenyl-1,4-phenylenediamine (DPPDA)	Fathead minnow (Pimephales promelas)	21-d LC50 (overlying water)	35 µg/L	[25]
4,4'-methylene-bis[N-sec-butylaniline] (MBA)	Fathead minnow (Pimephales promelas)	21-d EC50 (growth)	71 µg/L	[25]

Table 2: Ecotoxicity Data for Selected Substituted Diphenylamines.

Conclusion

Substituted diphenylamine compounds are a remarkably versatile class of molecules with a broad spectrum of applications. Their inherent antioxidant properties have made them indispensable in various industries for decades. More recently, the diphenylamine scaffold has proven to be a fruitful starting point for the development of novel therapeutic agents with anti-inflammatory, anticancer, and antimicrobial activities.

The future of substituted diphenylamine research lies in the rational design of new derivatives with enhanced efficacy and selectivity for specific applications. A deeper understanding of their structure-activity relationships, facilitated by computational modeling and high-throughput screening, will be crucial in this endeavor. Furthermore, continued investigation into their environmental fate and toxicological profiles is essential to ensure their safe and sustainable use. This guide has provided a comprehensive overview of the current state of knowledge on

substituted diphenylamines, and it is hoped that it will serve as a valuable resource for researchers pushing the boundaries of this exciting field.

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